4-METHYL-2-({[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENOL
Description
4-METHYL-2-({[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENOL is a synthetic organic compound that features a benzodiazole moiety linked to a phenol group through a prop-2-en-1-yl chain
Properties
IUPAC Name |
4-methyl-2-[[(1-prop-2-enylbenzimidazol-2-yl)amino]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c1-3-10-21-16-7-5-4-6-15(16)20-18(21)19-12-14-11-13(2)8-9-17(14)22/h3-9,11,22H,1,10,12H2,2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRYDMOSGQXLFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CNC2=NC3=CC=CC=C3N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-2-({[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENOL typically involves the following steps:
Formation of the Benzodiazole Moiety: The benzodiazole ring is synthesized through the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Alkylation: The benzodiazole intermediate is then alkylated with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate.
Coupling with Phenol: The alkylated benzodiazole is coupled with 4-methylphenol using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-METHYL-2-({[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENOL undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The benzodiazole ring can be reduced to form dihydrobenzodiazole derivatives using reducing agents such as sodium borohydride.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Nitro or halogenated phenol derivatives.
Scientific Research Applications
4-METHYL-2-({[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENOL has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: The compound is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: It is used as a probe to study enzyme interactions and protein-ligand binding mechanisms.
Mechanism of Action
The mechanism of action of 4-METHYL-2-({[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENOL involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to oxidative stress, apoptosis, and cell proliferation by binding to active sites of enzymes and altering their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-METHYL-2-({[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENOL
- 4-METHYL-2-({[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)BENZENESULFONAMIDE
Uniqueness
4-METHYL-2-({[1-(PROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]AMINO}METHYL)PHENOL is unique due to its specific structural features that confer distinct electronic properties and biological activity. Its combination of a benzodiazole moiety with a phenol group linked through a prop-2-en-1-yl chain allows for versatile chemical modifications and diverse applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
